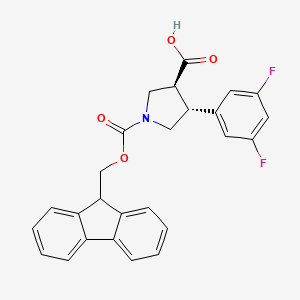

(3S,4R)-4-(3,5-Difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

描述

(3S,4R)-4-(3,5-Difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative with a molecular formula of C₂₆H₂₁F₂NO₄ and a molecular weight of 449.46 g/mol . Key structural features include:

- A pyrrolidine ring (5-membered nitrogen-containing heterocycle) with stereochemistry defined as (3S,4R).

- An Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group at the 1-position, widely used as a temporary protecting group in peptide synthesis due to its stability under basic conditions and cleavage via piperidine .

This compound is utilized as a building block in medicinal chemistry and peptide synthesis, leveraging its stereochemical precision and functional group compatibility .

属性

IUPAC Name |

(3S,4R)-4-(3,5-difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2NO4/c27-16-9-15(10-17(28)11-16)22-12-29(13-23(22)25(30)31)26(32)33-14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-11,22-24H,12-14H2,(H,30,31)/t22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMRHNFIOMQDEM-XZOQPEGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC(=C5)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC(=C5)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3S,4R)-4-(3,5-Difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound that has gained attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C20H19F2N2O4

- Molecular Weight: 396.37 g/mol

- CAS Number: 1049980-13-3

This compound acts primarily as an inhibitor in various biological pathways. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that enhances the compound's stability and bioavailability. Its interaction with specific receptors or enzymes can modulate signaling pathways, potentially leading to therapeutic effects.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models. The mechanism often involves the degradation of estrogen receptors in hormone-resistant breast cancer cells, similar to Fulvestrant, a known selective estrogen receptor degrader (SERD) .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may target proteases or kinases that are crucial for cancer cell survival and proliferation. This inhibition can lead to apoptosis in tumor cells and decreased tumor progression.

Case Studies

Research Findings

- Antitumor Efficacy : A study demonstrated that the compound significantly reduced tumor volume in mice models when administered at optimized doses.

- Selectivity : The compound showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

- Synergistic Effects : When combined with other chemotherapeutic agents, the compound enhanced overall efficacy and reduced the required doses of standard treatments.

相似化合物的比较

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and analogs (data sourced from referenced evidence):

*Assumed based on Fmoc synthesis protocols.

Functional Group and Reactivity Analysis

Fmoc vs. Methyl/Boc Protection :

- The Fmoc group in the target compound enables orthogonal deprotection strategies compared to methyl (stable under acidic/basic conditions) or Boc (tert-butoxycarbonyl) , which requires acidic cleavage . This makes the target compound preferable in stepwise peptide synthesis.

- Bromophenyl analogs (e.g., CAS 180576-05-0 ) offer reactivity for cross-coupling reactions, whereas the difluorophenyl group in the target enhances metabolic stability and hydrophobic interactions .

- Substituent Effects: 3,5-Difluorophenyl (target): Electron-withdrawing fluorines increase acidity of the carboxylic acid and improve binding to hydrophobic pockets in biological targets. 1,3-Benzodioxol (): Aromatic ring with oxygen atoms may enhance π-π stacking interactions in drug-receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。